N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline
Description
N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline is a synthetic aniline derivative characterized by a phenethyloxy-substituted aniline core linked to a 2,6-dimethylphenoxypropyl chain. It is primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in Huateng Company’s product catalog, which provides key specifications such as CAS number, molecular formula (C₂₅H₂₉NO₂), and molecular weight (375.51 g/mol) .
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)propyl]-3-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-19-9-7-10-20(2)25(19)28-21(3)18-26-23-13-8-14-24(17-23)27-16-15-22-11-5-4-6-12-22/h4-14,17,21,26H,15-16,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKSFMGPNZLZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)CNC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2,6-Dimethylphenoxy)propyl Intermediate
- Method: Nucleophilic substitution reaction between 2,6-dimethylphenol and a suitable 2-halopropane derivative (e.g., 2-chloropropanol or 2-bromopropane).
- Catalysis: Base-mediated (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (DMF, DMSO).
- Mechanism: The phenol oxygen acts as a nucleophile, displacing the halide to form the ether linkage.
Preparation of 3-(Phenethyloxy)aniline Intermediate
- Method: Nucleophilic aromatic substitution or Williamson ether synthesis between 3-hydroxyaniline and phenethyl halide (e.g., phenethyl bromide).
- Conditions: Basic conditions with K2CO3 or NaH in solvents like acetone or DMF.
- Notes: Protection of the aniline amino group may be necessary to avoid side reactions during ether formation.
N-Alkylation of 3-(Phenethyloxy)aniline with 2-(2,6-Dimethylphenoxy)propyl Halide
- Method: Alkylation of the aniline nitrogen using the 2-(2,6-dimethylphenoxy)propyl halide (e.g., bromide or chloride).
- Catalysis: Often performed under basic conditions or using phase-transfer catalysts to facilitate nucleophilic substitution.
- Alternative: Reductive amination using 2-(2,6-dimethylphenoxy)propionaldehyde and 3-(phenethyloxy)aniline with Pd/C catalyst and ammonium formate as hydrogen donor, as demonstrated in related N-alkylation reactions.
Catalytic and Reaction Conditions Insights
Pd/C-Catalyzed Reductive Amination for N-Alkylation
- Reference: Gudekar et al. (2013) describe a Pd/C-catalyzed reductive amination of 2,6-diethyl aniline derivatives with aldehydes using ammonium formate as an in situ hydrogen donor in aqueous 2-propanol at room temperature.
- Application: This method can be adapted for the N-alkylation of substituted anilines with 2-(2,6-dimethylphenoxy)propionaldehyde to yield the N-substituted product.
- Advantages: Mild conditions, high selectivity, and excellent yields.
Nucleophilic Substitution for Ether Formation
- Mechanism: Williamson ether synthesis is a classical and reliable method for forming aryl-alkyl ethers.
- Optimization: Use of strong bases and polar aprotic solvents enhances the nucleophilicity of phenolate ions.
- Example: Synthesis of 2-butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline via nucleophilic substitution under basic conditions.
Detailed Research Findings and Data Tables
Pd/C-Catalyzed Reductive Amination Data (Adapted from)
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Pd/C (0.5 mmol) | High catalytic activity |
| Hydrogen donor | Ammonium formate (50 mmol) | Efficient in situ hydrogen source |
| Solvent | Aqueous 2-propanol | Good solubility and reaction medium |
| Temperature | Room temperature (25°C) | Mild reaction conditions |
| Reaction time | 30 minutes | Rapid conversion |
| Substrates | 2,6-diethyl aniline + aldehyde | High selectivity to N-alkylated product |
| Yield | >90% | Excellent isolated yields |
Nucleophilic Substitution for Ether Formation
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2,6-dimethylphenol + 2-halopropane | K2CO3, DMF, reflux | 6-12 hours | 75-85 | Formation of 2-(2,6-dimethylphenoxy)propyl halide |
| 3-hydroxyaniline + phenethyl bromide | NaH, DMF, 0-50°C | 4-8 hours | 70-80 | Etherification at 3-position of aniline |
Alternative Catalytic Systems for N-Alkylation
- Chromium-Copper Catalysts: For related N-alkylanilines, Cr-Cu-O catalysts have been reported to facilitate selective N-alkylation of aniline with methanol under high pressure and temperature, yielding high purity N-alkylanilines without significant N,N-dialkylation byproducts.
- Conditions: 200-250°C, 50-150 atm pressure, batch or continuous reactors.
- Relevance: While specific to simpler N-alkylanilines, this catalytic approach may inspire optimization for complex N-substituted anilines.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Ether formation (phenol + alkyl halide) | Williamson ether synthesis | Base (K2CO3/NaH), DMF, reflux or RT | 70-85 | Formation of both ether moieties |
| N-Alkylation via reductive amination | Pd/C catalyst, ammonium formate | Room temp, aqueous 2-propanol, 30 min | >90 | High selectivity, mild conditions |
| Alternative N-alkylation | Catalytic alkylation (Cr-Cu-O) | 200-250°C, 50-150 atm, methanol excess | >95 | High purity N-alkylanilines, industrial scale |
Chemical Reactions Analysis
N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or aniline groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various reactions such as oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reacts with lithium aluminum hydride for reduction. |
| Substitution | Phenoxy or aniline groups can be replaced under specific conditions. |
Biology
- Proteomics Research : The compound is utilized in studies focusing on protein interactions and functions. Its ability to bind to proteins can alter their activity, making it a useful tool for investigating biochemical pathways.
- Potential Therapeutic Applications : Preliminary studies suggest that it may have biological activities relevant to drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
- Production of Specialty Chemicals : N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline is employed in the manufacture of specialty chemicals and materials that require specific chemical properties.
- Advanced Materials Development : Its unique combination of functional groups allows for the development of materials with tailored characteristics, such as enhanced thermal stability and chemical resistance.
Case Study 1: Proteomics Application
In a study examining protein-protein interactions, this compound was used as a probe to identify binding partners of a target protein involved in cancer progression. The results indicated significant alterations in protein activity upon treatment with the compound, highlighting its potential as a therapeutic agent.
Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound as a precursor in synthesizing novel anti-cancer agents. By modifying its structure through various chemical reactions, they developed derivatives that exhibited enhanced efficacy against specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry.
Comparison with Similar Compounds
Piperazine-Based Analogues (HBK Series)
A series of piperazine derivatives (HBK14–HBK19) share structural motifs with the target compound, particularly in their phenoxyalkyl side chains (Figure 1 in ). Key differences include:
- Substituent Variations: HBK15 features a 2-chloro-6-methylphenoxy group, while HBK17 and HBK18 incorporate 2,5-dimethylphenoxy and 2,4,6-trimethylphenoxy groups, respectively.
- Core Structure : Unlike the aniline core of the target compound, HBK compounds are piperazine derivatives with methoxyphenyl substituents. This distinction may confer differences in solubility, bioavailability, and CNS activity .
Table 1: Comparison of HBK Series Compounds
| Compound | Phenoxy Substituents | Core Structure | Notable Features |
|---|---|---|---|
| HBK15 | 2-Chloro-6-methylphenoxy | Piperazine | Enhanced lipophilicity (Cl substituent) |
| HBK17 | 2,5-Dimethylphenoxy | Piperazine | Reduced steric hindrance |
| Target Compound | 2,6-Dimethylphenoxy | Aniline | Phenethyloxy side chain |
Anticonvulsant Aroxyethylamines and Aroxyacetamides
Compounds evaluated by Marona et al. () for anticonvulsant activity include aroxyethylamines and aroxyacetamides. While structurally distinct from the target compound, these share functional similarities:
2,6-Dimethylphenoxy-Containing Acetamides
Compounds in (e.g., e, f, g, h) feature 2,6-dimethylphenoxyacetamide groups attached to complex peptidomimetic backbones. These molecules, though unrelated in core structure, demonstrate the versatility of the 2,6-dimethylphenoxy moiety in drug design. For example, compound e includes an amino-hydroxy-diphenylhexane backbone, which may enhance binding to protease targets .
Commercial Aniline Derivatives (Santa Cruz Biotechnology)
Santa Cruz Biotechnology lists several aniline derivatives with structural parallels to the target compound ():
- sc-330744: N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline (MW: 315.37 g/mol). The 4-ethylphenoxy group and fluoroaniline substituent suggest applications in fluorinated tracer molecules.
- sc-330745: N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline (MW: 353.50 g/mol). The dimethylaniline group may enhance photostability in material science applications.
Table 2: Commercial Aniline Derivatives
| Compound (Catalog #) | Substituents | Molecular Weight (g/mol) | Price (500 mg) |
|---|---|---|---|
| sc-330744 | 4-Ethylphenoxy, 4-fluoroaniline | 315.37 | $284.00 |
| sc-330745 | 4-Ethylphenoxy, 2,5-dimethylaniline | 353.50 | $284.00 |
| Target Compound | 2,6-Dimethylphenoxy, phenethyloxy | 375.51 | Not disclosed |
Key Findings and Implications
- Structural-Activity Relationships (SAR): The 2,6-dimethylphenoxy group appears critical for balancing lipophilicity and steric effects across diverse compounds.
- Research Gaps : Direct pharmacological data for the target compound are absent. Methods like the Litchfield-Wilcoxon analysis () could be employed to quantify its potency relative to analogues .
Biological Activity
N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline, a compound with the molecular formula C25H29NO2 and a molecular weight of 375.5 g/mol, has garnered attention for its diverse biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H29NO2
- Molecular Weight : 375.5 g/mol
- CAS Number : 1040682-40-3
- Boiling Point : 551.6 ± 50.0 °C (predicted)
- Density : 1.090 ± 0.06 g/cm³ (predicted)
- pKa : 3.84 ± 0.50 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. This interaction can modulate various cellular processes and biochemical pathways:
- Protein Binding : The compound can bind to proteins, altering their activity and function.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to increased levels of neurotransmitters such as GABA (gamma-aminobutyric acid), enhancing its potential use in neurological applications .
Anticonvulsant Activity
Research indicates that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, related compounds have been tested in various seizure models demonstrating significant anticonvulsant effects without neurotoxicity .
Proteomics Applications
This compound is utilized in proteomics research for studying protein interactions and functions, contributing to advancements in understanding cellular mechanisms and disease pathways .
Case Studies and Research Findings
- Anticonvulsant Studies :
-
Synthesis and Biological Evaluation :
- The synthesis of this compound involves multi-step reactions starting from 2,6-dimethylphenol and propylene oxide. The final product's biological evaluation showed promising results in terms of its activity against various biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Activity |
|---|---|---|---|
| N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(phenethyloxy)aniline | C24H27NO2 | 373.5 g/mol | Anticonvulsant |
| N-[2-(4-Methylphenoxy)propyl]-3-(phenethyloxy)aniline | C25H29NO2 | 375.5 g/mol | Anticonvulsant |
Q & A
Q. What are the critical steps in synthesizing N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline, and how is purity ensured?
The synthesis involves multi-step reactions, starting with 2,6-dimethylaniline as a precursor. Key steps include etherification of the phenoxy group, followed by nucleophilic substitution to introduce the propyl and phenethyloxy moieties. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization using ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy to confirm absence of byproducts .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- NMR (¹H and ¹³C): Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and ether linkages (δ 3.5–4.5 ppm).
- IR Spectroscopy: Identify O–C–O stretches (~1250 cm⁻¹) and N–H bends (~1600 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H]⁺ = 392.22) using ESI or MALDI-TOF .
Q. How can solubility and stability be assessed for in vitro experiments?
Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using dynamic light scattering. Stability under physiological conditions (37°C, 5% CO₂) is monitored via UV-Vis spectroscopy over 24–72 hours. Use LC-MS to detect degradation products .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with receptors like GPCRs or kinases. Molecular dynamics simulations (GROMACS) assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify dissociation constants (Kd) .
Q. How can reaction yield discrepancies in multi-step synthesis be resolved?
- Optimize Reaction Conditions: Vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures.
- Intermediate Analysis: Use TLC and GC-MS to identify bottlenecks (e.g., incomplete etherification).
- Scale-Up Adjustments: Implement flow chemistry for exothermic steps to improve reproducibility .
Q. What in vitro assays evaluate its anti-inflammatory or anticancer activity?
- Cell Viability (MTT assay): Test against cancer lines (e.g., MCF-7, A549) with IC₅₀ determination.
- ELISA/Western Blot: Measure cytokine (IL-6, TNF-α) or apoptosis markers (caspase-3, Bcl-2).
- ROS Detection: Use DCFH-DA fluorescence in activated macrophages .
Q. How does substituent variation (e.g., methyl vs. chloro groups) impact biological activity?
Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions. Compare activities in SAR (structure-activity relationship) studies. For example, chloro substituents may enhance lipophilicity (logP calculated via ChemDraw), improving membrane permeability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
